

(3-Chloro-2-formylphenyl)boronic acid chemical structure and analysis

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Compound of Interest

Compound Name: (3-Chloro-2-formylphenyl)boronic acid

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An In-Depth Technical Guide to **(3-Chloro-2-formylphenyl)boronic Acid**: Structure, Synthesis, and Analytical Characterization

Introduction: The Pivotal Role of Boronic Acids in Modern Synthesis

In the landscape of modern drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, organoboron compounds, particularly boronic acids, have emerged as exceptionally versatile and indispensable reagents.^{[1][2]} Their stability, low toxicity, and predictable reactivity make them ideal building blocks for creating novel compounds.^[2] Boronic acids are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^[3]

This guide focuses on a specific, highly functionalized reagent: **(3-Chloro-2-formylphenyl)boronic acid**. The presence of three distinct functional groups—the boronic acid, a chloro substituent, and a formyl (aldehyde) group—on a single phenyl ring makes this molecule a powerful and versatile intermediate. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the ortho-formyl and meta-chloro groups provide sites for further derivatization and modulate the electronic properties of the molecule, influencing its reactivity and the characteristics of the final product.^[4] This document, intended for researchers and drug development professionals, provides an in-depth examination of its

chemical structure, properties, and the critical analytical techniques required for its quality control and characterization.

Chemical Identity and Physicochemical Properties

(3-Chloro-2-formylphenyl)boronic acid is a solid, typically appearing as an off-white or white crystalline powder.^[5] Its structural and physical properties are fundamental to its handling, storage, and application in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a formyl group (-CHO) at position 2, and a chlorine atom (-Cl) at position 3.

Caption: Chemical structure of **(3-Chloro-2-formylphenyl)boronic acid**.

Key Properties and Identifiers

A summary of essential data for this compound is provided below. This information is critical for material sourcing, safety assessment, and analytical characterization.

Property	Value	Reference(s)
CAS Number	928048-11-7	[6]
Molecular Formula	C ₇ H ₆ BClO ₃	[7]
Molecular Weight	184.39 g/mol	[8]
Physical Form	Solid	
InChI Key	NYANPLLJDXQXPC-UHFFFAOYSA-N	[7]
Canonical SMILES	B(C1=C(C(=CC=C1)Cl)C=O)(O)O	[7]
Storage Conditions	2-8°C, Inert atmosphere	[9]

Synthesis Overview

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.^{[2][10]} However, the presence of a reactive formyl group in the target molecule requires a protection strategy to prevent unwanted side reactions with the highly nucleophilic organometallic species.^[11]

A general, illustrative pathway involves:

- Protection of the Aldehyde: The formyl group of a starting material like 3-chloro-2-bromobenzaldehyde is first protected, often as an acetal.
- Formation of the Organometallic Reagent: The corresponding aryl halide is then reacted with magnesium (to form a Grignard reagent) or an organolithium reagent (via lithium-halogen exchange).^{[2][10]}
- Borylation: The resulting organometallic compound is reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures.
- Deprotection and Hydrolysis: The reaction is quenched with an acid, which hydrolyzes both the borate ester intermediate and the protecting group to yield the final **(3-Chloro-2-formylphenyl)boronic acid**.^[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

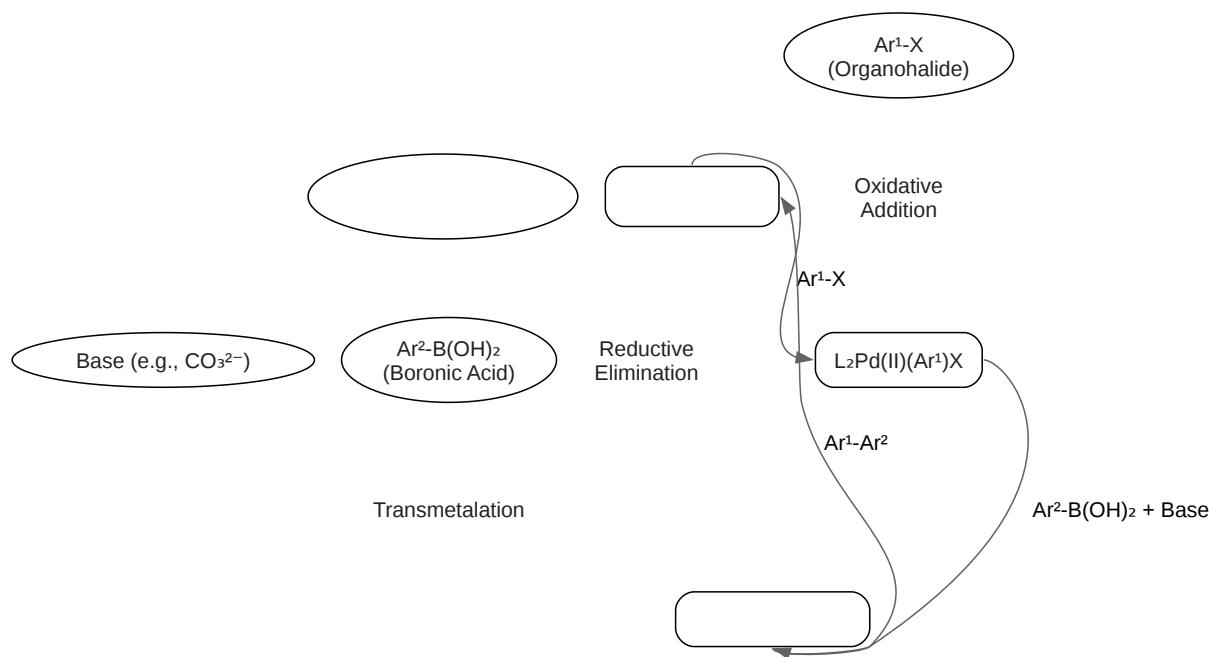
The primary utility of **(3-Chloro-2-formylphenyl)boronic acid** lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an sp^2 -hybridized carbon of an organohalide or triflate.^{[3][12]} This versatility has made it one of the most important reactions in modern organic synthesis.^[13]

The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X).

- Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
- Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

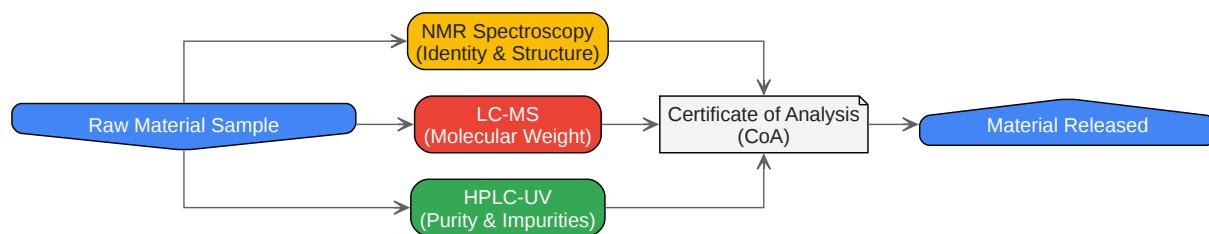


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Comprehensive Analytical Characterization

Ensuring the identity, purity, and stability of **(3-Chloro-2-formylphenyl)boronic acid** is critical for its successful application. A multi-technique approach is required for comprehensive quality control.

Caption: Standard analytical workflow for boronic acid characterization.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and confirmation. Both ^1H and ^{13}C NMR should be performed.

Protocol: ^1H NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into an NMR tube.
- Solvent Selection: Dissolve the sample in ~ 0.7 mL of a deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and its hydroxyl and aldehyde protons are readily observable.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard ^1H NMR spectrum. The acquisition parameters should include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent

peak (DMSO at ~2.50 ppm).

Expected ^1H NMR Spectrum Insights:

- Aldehyde Proton (-CHO): A singlet between 9.5 and 10.5 ppm.
- Aromatic Protons (Ar-H): Three protons in the aromatic region (typically 7.0-8.5 ppm), exhibiting a complex splitting pattern due to their coupling.
- Boronic Acid Protons (-B(OH)₂): A broad singlet, the chemical shift of which can be variable and concentration-dependent. This peak may exchange with residual water in the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[14][15]

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute this solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the initial mobile phase composition.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 μm particle size) is typically used.[15]
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A fast gradient, for example, from 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.[15]
- Mass Spectrometry Conditions:

- Ionization Mode: ESI, typically in negative ion mode, to observe the deprotonated molecule $[M-H]^-$.^{[14][15]} Positive mode can also be used to observe adducts like $[M+H]^+$ or $[M+Na]^+$.^[7]
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Extract the mass spectrum from the main chromatographic peak. The observed mass should correspond to the expected molecular weight. For **(3-Chloro-2-formylphenyl)boronic acid** (MW 184.39), the expected ions would be:
 - $[M-H]^-$: m/z 183.00^{[7][16]}
 - $[M+H]^+$: m/z 185.02^{[7][16]}

Causality: The acidic modifier (formic acid) in the mobile phase helps to achieve better peak shapes and ionization efficiency. ESI in negative mode is often preferred for boronic acids due to the acidic nature of the $B(OH)_2$ group.^[14]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of the compound and quantifying impurities.^{[5][12]}

Protocol: HPLC Purity Analysis

- System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions.
- Standard and Sample Preparation:
 - Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a diluent such as 50:50 acetonitrile:water.
 - If a reference standard is available, prepare it at the same concentration.
- Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18 Reversed-Phase, e.g., 150 mm x 4.6 mm, 5 µm	Provides good retention and separation for aromatic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water	Acid modifier ensures sharp peaks by suppressing ionization of the boronic acid.
Mobile Phase B	Acetonitrile	Common organic solvent for reversed-phase chromatography.
Gradient Elution	5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min	A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30°C	Ensures reproducible retention times.
Injection Volume	10 µL	A typical volume to avoid column overloading.
Detection	UV at 254 nm	The aromatic ring provides strong chromophores for UV detection.

- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.
- The acceptance criterion is typically >95% purity.

Conclusion

(3-Chloro-2-formylphenyl)boronic acid is a high-value, versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its trifunctional nature allows for complex and targeted molecular design, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers and scientists, a thorough understanding of its properties and the application of rigorous analytical methodologies—NMR for identity, LC-MS for molecular weight confirmation, and HPLC for purity—are essential to guarantee the quality and reproducibility of experimental outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for the effective utilization and characterization of this important chemical intermediate.

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